N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide
Description
N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide is a hybrid molecule featuring a 1,3,4-oxadiazole core linked to a benzamide moiety. The oxadiazole ring is substituted at position 5 with a 2,5-dimethylphenyl group, while the benzamide component contains a methylsulfanyl (SCH₃) group at the para position. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the oxadiazole’s electron-deficient nature and lipophilicity from the aromatic and alkyl substituents.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-4-5-12(2)15(10-11)17-20-21-18(23-17)19-16(22)13-6-8-14(24-3)9-7-13/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKBKABDBZDPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide typically involves the reaction of 2,5-dimethylphenyl hydrazine with carbon disulfide to form the corresponding hydrazonoyl chloride. This intermediate is then reacted with 4-(methylsulfanyl)benzoic acid under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with 1,3,4-Oxadiazole Cores
Antifungal Oxadiazole-Benzamides (LMM5 and LMM11)
The compounds 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) share the oxadiazole-benzamide scaffold but differ in substituents. Key distinctions include:
Table 1: Structural Comparison of Oxadiazole-Benzamide Analogues
Indole-Oxadiazole Hybrids (e.g., Compound 8g)
N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide (8g) incorporates an indole-propyl chain on the oxadiazole, contrasting with the target compound’s dimethylphenyl group.
Benzamide Derivatives with Sulfur-Containing Groups
Herbicidal Sodium Salt (Patent Compound)
The sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide shares the methylsulfanyl group but includes a tetrazole ring and trifluoromethyl group.
- Application : This compound’s herbicidal activity suggests that methylsulfanyl-substituted benzamides may interact with plant enzyme systems, though chloro and CF₃ groups likely enhance bioactivity .
Sulfamoyl-Benzamides (CAS Index Compounds)
Examples like N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide (CAS 892841-50-8) feature sulfamoyl (-SO₂N-) linkages with tetrahydrofuran-derived substituents.
Research Findings and Implications
Antifungal and Enzyme Inhibition Potential
The target compound’s methylsulfanyl group may mimic the thioredoxin reductase inhibition seen in LMM5/LMM11, though its smaller size and lack of sulfamoyl groups could reduce potency. Structural optimization, such as hybridizing with sulfamoyl moieties, might enhance activity .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18N4O2S
- Molecular Weight : 358.44 g/mol
- CAS Number : 1208868-82-9
The compound features an oxadiazole ring and a benzamide moiety, which are known for their biological significance. The presence of the methylsulfanyl group enhances its lipophilicity and potential bioactivity.
Antitumor Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, a related compound with a similar structure showed moderate to high potency against various cancer cell lines, indicating that modifications to the oxadiazole ring can enhance anticancer activity .
Case Study :
A study on benzamide derivatives revealed that certain oxadiazole-containing compounds inhibited RET kinase activity, leading to reduced proliferation in RET-driven cancer models. Specifically, compound I-8 demonstrated strong inhibition in both molecular and cellular assays .
Antimicrobial Activity
The biological activity of this compound has been evaluated against various microbial strains. Compounds in this class have shown promising antifungal and antibacterial properties.
| Compound | Activity Type | Target Organism | Inhibition Rate |
|---|---|---|---|
| 14h | Fungicidal | Pyricularia oryzae | 77.8% |
| 14q | Insecticidal | Mythimna separate | 70% |
The above data suggests that structural modifications can lead to enhanced activity against specific pathogens .
Neuroprotective Effects
Research has indicated that certain derivatives of oxadiazole compounds exhibit neuroprotective effects. For example, compounds designed with similar frameworks have been shown to ameliorate cognitive deficits in animal models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the phenyl ring and the oxadiazole group in determining biological activity. The presence of electron-withdrawing groups (EWGs) at specific positions enhances potency against targets like AChE and BChE. Conversely, electron-donating groups (EDGs) tend to diminish activity .
The mechanism by which this compound exerts its effects involves binding to specific proteins or enzymes within the target cells. This interaction modulates various signaling pathways that lead to the desired biological outcomes such as apoptosis in cancer cells or inhibition of pathogen growth .
Q & A
Q. What are the key steps in synthesizing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Esterification : Starting with a substituted benzoic acid (e.g., 2,5-dimethylbenzoic acid) to form a methyl ester.
- Hydrazide formation : Conversion to a hydrazide intermediate using hydrazine hydrate.
- Oxadiazole ring closure : Treatment with cyanogen bromide (BrCN) or carbon disulfide (CS₂) under reflux to form the 1,3,4-oxadiazole core .
- Coupling : Reacting the oxadiazole-2-amine with 4-(methylsulfanyl)benzoyl chloride in a base (e.g., NaH/THF) to yield the final product . Optimization strategies :
- Vary solvents (e.g., DMF vs. THF) to improve yields.
- Use catalysts like triethylamine for coupling efficiency.
- Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions (e.g., 2,5-dimethylphenyl protons at δ 2.3–2.5 ppm; methylsulfanyl group at δ 2.1 ppm) .
- IR spectroscopy : Identify key functional groups (C=O stretch ~1670 cm⁻¹, oxadiazole ring vibrations ~1600 cm⁻¹) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical molecular weight) .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodology :
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing methylsulfanyl with sulfonyl or halogenated benzamide) .
- Bioisosteric replacement : Substitute the oxadiazole ring with thiadiazole or triazole to assess ring contribution .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding features. Example SAR findings :
-
Methylsulfanyl enhances lipophilicity, improving membrane permeability .
-
2,5-Dimethylphenyl boosts antitumor activity compared to 4-chlorophenyl analogs (Table 1) .
Table 1 : Bioactivity comparison of substituent variants
Substituent on Benzamide Antitumor IC₅₀ (µM) LogP 4-(Methylsulfanyl) 12.3 ± 1.2 3.5 4-Sulfonyl 28.9 ± 2.1 2.1 4-Fluoro 45.6 ± 3.4 2.8
Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
Root-cause analysis :
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Purity discrepancies : Re-analyze compound purity via HPLC (e.g., Zorbax Eclipse Plus C18, 90:10 acetonitrile/water) .
- Solubility effects : Use DMSO stock solutions at ≤0.1% to avoid cytotoxicity artifacts .
- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .
Q. What computational methods are effective for predicting pharmacokinetic properties?
- ADME prediction : Use SwissADME or pkCSM to estimate:
- Absorption : High gastrointestinal absorption (HIA >70%).
- Metabolism : CYP3A4/2D6 substrate likelihood.
- Toxicity : AMES test predictions for mutagenicity .
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Q. How can metabolic stability be evaluated in vitro?
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) .
- Phase II metabolism : Test glucuronidation/sulfation using UDPGA/PAPS cofactors .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for oxadiazole formation to prevent hydrolysis .
- Bioassay controls : Include positive controls (e.g., doxorubicin for antitumor assays, ibuprofen for COX-2 inhibition) .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets.
For further details on reaction mechanisms or bioassay protocols, consult primary literature from Acta Crystallographica or Journal of Pharmaceutical Research International .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
